molecular formula C18H13N3O2S B2411326 N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide CAS No. 946286-48-2

N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide

Cat. No.: B2411326
CAS No.: 946286-48-2
M. Wt: 335.38
InChI Key: DNSDPTAZGBZDNL-UHFFFAOYSA-N
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Description

N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide is a complex organic compound that features a benzothiazole moiety linked to a phenyl group, which is further connected to a 3-methylisoxazole-5-carboxamide structure

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide typically involves multiple steps:

    Formation of Benzothiazole Derivative: The initial step involves the synthesis of the benzothiazole derivative. This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions to form the benzothiazole ring.

    Coupling with Phenyl Group: The benzothiazole derivative is then coupled with a phenyl group through a Suzuki coupling reaction, using palladium catalysts and appropriate ligands.

    Formation of Isoxazole Ring: The phenyl-benzothiazole intermediate is then subjected to a cyclization reaction with a nitrile oxide to form the isoxazole ring.

    Amidation: Finally, the isoxazole derivative is reacted with an amine to form the carboxamide group, completing the synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, which may reduce the carboxamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like sodium methoxide for methoxylation.

Major Products

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: These compounds share the benzothiazole and phenyl moieties but differ in the functional groups attached to the phenyl ring.

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and its derivatives are structurally similar but lack the isoxazole and carboxamide functionalities.

Uniqueness

N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide is unique due to its combination of benzothiazole, phenyl, and isoxazole moieties, which confer specific chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets, enhancing its potential as a therapeutic agent.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S/c1-11-10-15(23-21-11)17(22)19-13-7-3-2-6-12(13)18-20-14-8-4-5-9-16(14)24-18/h2-10H,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSDPTAZGBZDNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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